2-Hydroxyoxolan-3-one
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Overview
Description
2-Hydroxydihydrofuran-3(2H)-one is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of a hydroxyl group and a ketone group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxydihydrofuran-3(2H)-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-α,β-unsaturated ketones with sulfur ylides. This reaction typically proceeds with the formation of a trans isomer as the principal product . Another method involves the reaction of substituted 2-arylidenepropane-1,3-diones with pyridinium ylides, yielding a broad range of 2,3-dihydrofurans .
Industrial Production Methods
Industrial production of 2-Hydroxydihydrofuran-3(2H)-one often involves the use of catalytic processes to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application. For instance, the use of pyridinium ylides generated in situ from pyridinium salts and 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere has been reported .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxydihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Hydroxydihydrofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxydihydrofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
2-Hydroxydihydrofuran-3(2H)-one can be compared with other similar compounds, such as:
2-Methylene-2,3-dihydrofuran-3-ones: These compounds have a similar furan ring structure but differ in the presence of a methylene group instead of a hydroxyl group.
2,3-Dihydro-Furo[3,2-h]quinolines: These compounds are of interest as inhibitors of aldose reductase and antimalarial agents.
Properties
CAS No. |
214121-89-8 |
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Molecular Formula |
C4H6O3 |
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-hydroxyoxolan-3-one |
InChI |
InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h4,6H,1-2H2 |
InChI Key |
JQIIGVQREAWZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1=O)O |
Origin of Product |
United States |
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